4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-Isopropyl-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with a complex molecular structure. It is characterized by a benzene ring substituted with an isopropyl group and a methoxyphenyl group, along with a sulfonamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common method is the sulfonation of 4-isopropylbenzene to form 4-isopropylbenzenesulfonyl chloride, followed by reaction with 4-methoxyaniline to yield the desired compound. The reaction conditions include the use of sulfur trioxide and chlorosulfonic acid for sulfonation, and a base such as pyridine for the subsequent amine coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of amines or amides.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various organic reactions.
Biology: In biological research, 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide can be used as a probe to study enzyme activities and protein interactions. Its structural similarity to certain biological molecules allows it to bind to specific targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
N-Isopropyl-4-methoxybenzamide: Similar structure but lacks the sulfonamide group.
4-Methoxyacetanilide: Similar methoxyphenyl group but different substituents on the benzene ring.
Uniqueness: 4-Isopropyl-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its combination of isopropyl and methoxyphenyl groups along with the sulfonamide functionality. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12(2)13-4-10-16(11-5-13)21(18,19)17-14-6-8-15(20-3)9-7-14/h4-12,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDMEYRZNIBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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